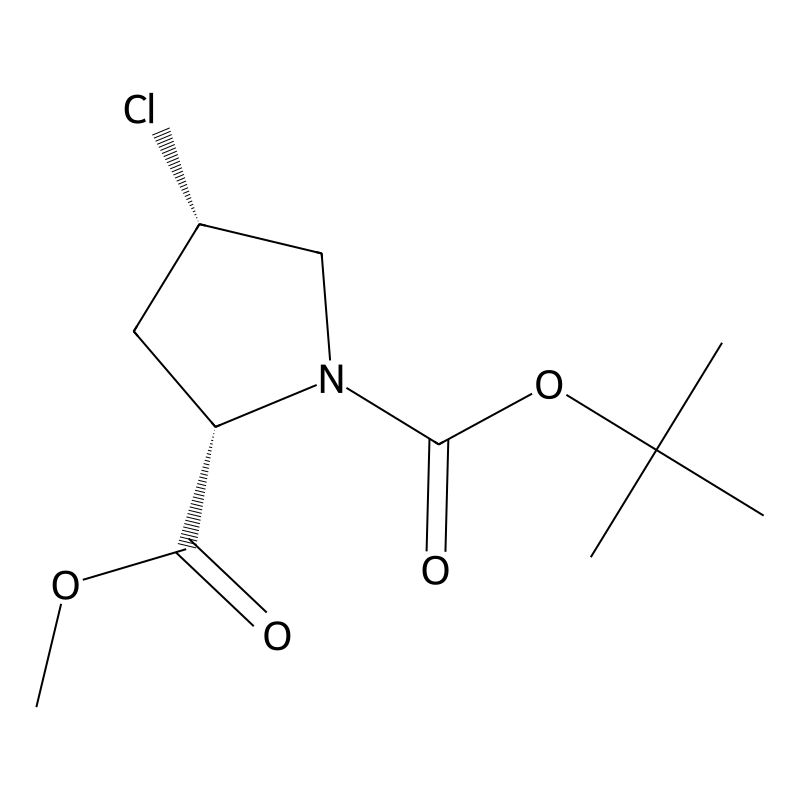(2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chiral Building Block
The molecule possesses two stereocenters designated by (2S,4S). This property makes it a potential chiral building block for the synthesis of more complex molecules with desired stereochemistry. Chiral molecules are essential in many drugs and biological processes ().
Precursor Synthesis
The presence of the tert-butyl ester and the chlorinated group suggests it could be a precursor molecule for further synthetic transformations. The tert-butyl ester can be cleaved under various conditions to generate a carboxylic acid group, while the chlorine can be displaced by other nucleophiles to introduce new functionalities ().
Medicinal Chemistry
While no specific reports were found on this particular molecule, pyrrolidine rings are common scaffolds in many biologically active molecules (). Further research might explore the potential of (2S,4S)-1-tert-Butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate as a starting material for the synthesis of novel drug candidates.








